molecular formula C21H24N2O2 B14968605 1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide

1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide

Cat. No.: B14968605
M. Wt: 336.4 g/mol
InChI Key: GWPSNAKXXZYQSR-UHFFFAOYSA-N
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Description

1-PHENYL-N-(4-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by a cyclopentane ring substituted with a phenyl group and a propanamide group attached to a phenyl ring. This compound is of interest due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-N-(4-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the phenyl and propanamide groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-N-(4-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new therapeutic agents.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-PHENYL-N-(4-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Uniqueness: 1-PHENYL-N-(4-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-2-19(24)22-17-10-12-18(13-11-17)23-20(25)21(14-6-7-15-21)16-8-4-3-5-9-16/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,22,24)(H,23,25)

InChI Key

GWPSNAKXXZYQSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

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